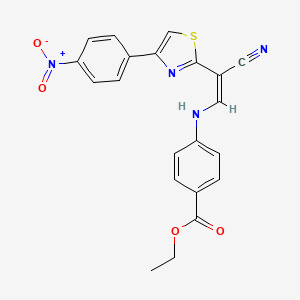
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide, also known as CDMS, is a chemical compound that has been widely researched in the field of organic chemistry. It has a CAS Number of 2126177-35-1 . The molecular weight of this compound is 224.28 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- In studies of similar compounds like N-(3,4-Dichlorophenyl)methanesulfonamide, the focus has been on understanding the structural conformation and bond parameters of methanesulfonanilides. These studies reveal insights into bond and torsion angles, and hydrogen bonding which could be applicable to (4-Cyano-2,6-dimethylphenyl)methanesulfonamide as well (Gowda, Foro, & Fuess, 2007).
Chemoselectivity in Chemical Reactions
- Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are similar in structure, has been conducted to develop storable N-acylation reagents. These studies are aimed at understanding the structure-reactivity relationship, potentially applicable to this compound (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Synthesis and Characterisation of Derivatives
- Derivatives of compounds like bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane, which may be structurally related to this compound, have been synthesized and characterized. These studies focus on the synthesis process and the characterisation of the resulting compounds, which could inform similar processes for this compound (Sarma, Tamuly, & Baruah, 2007).
Electrospray Mass Spectrometry
- The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for the analysis of hydrophobic compounds like methanesulfonamide derivatives has been investigated. This research is relevant for understanding the analytical techniques that can be applied to this compound (Szabó & Kele, 2001).
Reductive Ring-Opening Reactions
- The use of methanesulfonic acid in reductive ring-opening reactions of O-benzylidene acetals has been explored. This research offers insights into the chemical reactivity and potential catalytic roles of methanesulfonic acid, which may be applicable to studies involving this compound (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Catalytic and Electron-Transfer Reactions
- Research on cobalt porphyrins, including derivatives like 4-Cyano-2,6-dimethylphenyl, has focused on their role as catalysts in the electroreduction of oxygen. These studies could be relevant to understanding the catalytic properties of this compound in similar reactions (Steiger & Anson, 1997).
Amino Acid Analysis
- Techniques for the complete amino acid analysis of proteins, using methods like 4 N methanesulfonic acid hydrolysis, are relevant to the study of this compound in understanding its interaction with amino acids and proteins (Simpson, Neuberger, & Liu, 1976).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVDLWZHFOUSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

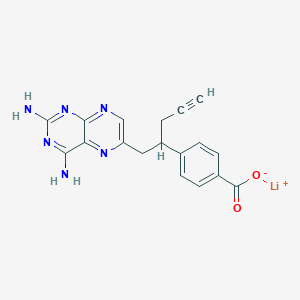
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
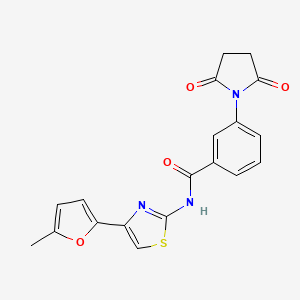

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
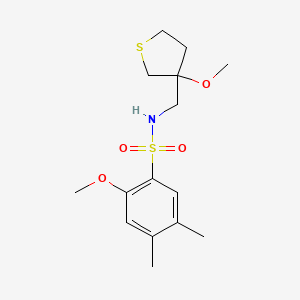
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
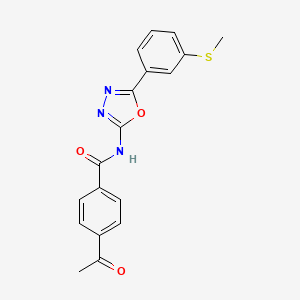
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
